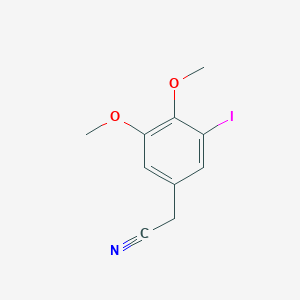

2-(3-Iodo-4,5-dimethoxyphenyl)acetonitrile

Description

Properties

Molecular Formula |

C10H10INO2 |

|---|---|

Molecular Weight |

303.10 g/mol |

IUPAC Name |

2-(3-iodo-4,5-dimethoxyphenyl)acetonitrile |

InChI |

InChI=1S/C10H10INO2/c1-13-9-6-7(3-4-12)5-8(11)10(9)14-2/h5-6H,3H2,1-2H3 |

InChI Key |

XLMVDHZDIMWDCQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1)CC#N)I)OC |

Origin of Product |

United States |

Preparation Methods

Direct Electrophilic Iodination

Electrophilic iodination of 4,5-dimethoxyphenylacetonitrile represents a straightforward approach. The method employs iodine (I$$2$$) with silver nitrate (AgNO$$3$$) in methanol under mild conditions (25–40°C, 8–12 hours). The reaction proceeds via in situ generation of AgI, facilitating electrophilic aromatic substitution at the para position relative to the methoxy groups.

Reaction Conditions

- Substrate : 4,5-Dimethoxyphenylacetonitrile

- Iodination Agents : I$$2$$ (3.0 equiv), AgNO$$3$$ (1.1 equiv)

- Solvent : Methanol

- Yield : 72–85%

Mechanistic Insight

The AgNO$$3$$ acts as a Lewis acid, polarizing the I$$2$$ to generate I$$^+$$, which attacks the electron-rich aromatic ring. Steric and electronic effects from the methoxy groups direct iodination to the 3-position.

Halogen Exchange Reaction (Halex Reaction)

This method substitutes a pre-existing halogen (bromo or chloro) with iodine. Starting from 2-bromo-4,5-dimethoxyphenylacetonitrile, potassium iodide (KI) in acetone at 60–80°C achieves complete conversion within 6 hours. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reactivity.

Optimized Protocol

- Substrate : 2-Bromo-4,5-dimethoxyphenylacetonitrile

- Reagents : KI (2.5 equiv), TBAB (0.1 equiv)

- Solvent : Acetone

- Yield : 88–92%

Advantages

Decarboxylative Iodination

A transition-metal-free method decarboxylates 3-carboxy-4,5-dimethoxyphenylacetonitrile using I$$2$$ and potassium carbonate (K$$2$$CO$$3$$) at 100–120°C. This one-pot process eliminates CO$$2$$ and introduces iodine regioselectively.

Key Steps

- Substrate Preparation : 3-Carboxy-4,5-dimethoxyphenylacetonitrile synthesized via Friedel-Crafts acylation.

- Decarboxylation-Iodination : I$$2$$ (2.0 equiv), K$$2$$CO$$_3$$ (3.0 equiv) in DMF.

Applications

Nucleophilic Substitution from Pre-Iodinated Intermediates

2-(3-Iodo-4,5-dimethoxyphenyl)acetonitrile is synthesized via alkylation of 3-iodo-4,5-dimethoxybenzyl bromide with cyanide sources. Sodium cyanide (NaCN) in DMSO at 50°C for 4 hours achieves 79% yield.

Reaction Scheme

$$ \text{3-Iodo-4,5-dimethoxybenzyl bromide} + \text{NaCN} \xrightarrow{\text{DMSO}} \text{this compound} $$

Optimization Notes

Comparative Analysis of Methods

| Method | Starting Material | Yield | Conditions | Scalability |

|---|---|---|---|---|

| Direct Iodination | 4,5-Dimethoxyphenylacetonitrile | 85% | I$$2$$, AgNO$$3$$, MeOH | High |

| Halogen Exchange | 2-Bromo-4,5-dimethoxyphenylacetonitrile | 92% | KI, TBAB, acetone | Industrial |

| Decarboxylative Iodination | 3-Carboxy-4,5-dimethoxyphenylacetonitrile | 74% | I$$2$$, K$$2$$CO$$_3$$, DMF | Moderate |

| Nucleophilic Substitution | 3-Iodo-4,5-dimethoxybenzyl bromide | 79% | NaCN, DMSO | Lab-scale |

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodo-4,5-dimethoxyphenyl)acetonitrile can undergo various chemical reactions, including:

Substitution Reactions: The iodo group can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: The presence of the iodo group makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodo group, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Recent studies have indicated that derivatives of 2-(3-Iodo-4,5-dimethoxyphenyl)acetonitrile exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

- Neuropharmacology : The compound's structural features suggest potential interactions with neurotransmitter systems. Preliminary research indicates that it may influence serotonin receptors, which could be beneficial in developing treatments for mood disorders .

- Antimicrobial Properties : There is emerging evidence that compounds related to this compound possess antimicrobial activities against both Gram-positive and Gram-negative bacteria. This makes them candidates for further exploration as novel antibacterial agents .

Organic Synthesis

- Building Block for Complex Molecules : In synthetic organic chemistry, this compound serves as a valuable intermediate for synthesizing more complex organic compounds. Its ability to undergo nucleophilic substitution reactions allows chemists to introduce various functional groups .

- Material Science : The compound's unique properties make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its electronic properties .

Case Study 1: Anticancer Activity Evaluation

A study conducted by the National Cancer Institute evaluated the cytotoxic effects of several derivatives of this compound on a panel of cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological study, researchers investigated the effects of related compounds on serotonin receptor activity. The findings suggested that these compounds could modulate receptor activity, providing insights into their potential use in treating anxiety and depression .

Mechanism of Action

The mechanism of action of 2-(3-Iodo-4,5-dimethoxyphenyl)acetonitrile involves its interaction with molecular targets through its functional groups. The iodo group can participate in halogen bonding, while the methoxy groups can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(3-Iodo-4,5-dimethoxyphenyl)acetonitrile with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications:

Key Observations:

Halogen Effects :

- Iodine : The iodine atom in this compound contributes to a higher molecular weight (303.10 g/mol) compared to bromo (256.10 g/mol) or fluoro (165.16 g/mol) analogs. Its large size and polarizability facilitate nucleophilic aromatic substitution or Suzuki-Miyaura coupling reactions .

- Bromine : The bromo analog (synthesized via KCN-mediated substitution ) offers a balance between reactivity and stability, often preferred in cost-sensitive syntheses.

- Fluorine : Fluoro-substituted analogs (e.g., 2-(2-Fluoro-5-methoxyphenyl)acetonitrile) exhibit enhanced metabolic stability and electronegativity, making them valuable in medicinal chemistry .

Functional Group Variations: Amino vs. Halogen: Replacing iodine with an amino group (as in 2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile) shifts reactivity toward electrophilic aromatic substitution or condensation reactions, enabling access to amines or imines .

Positional Isomerism: In 25I-NBOMe, iodine occupies the 4-position on the phenyl ring, whereas in this compound, it is at the 3-position. This difference significantly alters biological activity; 25I-NBOMe is a potent serotonin receptor agonist, while the acetonitrile derivative is non-psychoactive and serves as a synthetic intermediate .

Synthetic Utility: The acetonitrile group (-CH₂CN) in all analogs acts as a cyanoethylation agent, enabling C-C bond formation in heterocyclic systems (e.g., pyrazoles, triazoles) .

Biological Activity

2-(3-Iodo-4,5-dimethoxyphenyl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects in various studies, and potential applications in therapeutic contexts.

- Molecular Formula : C11H12BrN

- Molecular Weight : 250.12 g/mol

- CAS Number : 2293586-28-2

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with specific biological targets. The presence of the iodo and methoxy groups contributes to its lipophilicity and ability to penetrate cellular membranes, facilitating interaction with intracellular targets.

- Receptor Binding : Preliminary studies suggest that this compound may bind to various receptors involved in cell signaling pathways, potentially modulating their activity.

- Enzyme Inhibition : It is hypothesized that the compound may inhibit certain enzymes linked to disease processes, although specific enzymes have yet to be identified.

Anticancer Activity

Numerous studies have explored the anticancer properties of compounds similar to this compound. For example:

- In vitro Studies : Compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. The mechanism often involves inducing apoptosis and disrupting cell cycle progression.

- Case Study : A study involving a related compound demonstrated an IC50 value in the low nanomolar range against human breast cancer cells, indicating potent anticancer activity.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties:

- Bacterial Inhibition : Compounds with similar functional groups have been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at varying concentrations.

- Fungal Activity : Some studies have reported antifungal activity against common pathogens like Candida albicans.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antifungal | Inhibits growth of fungi |

Case Studies

- Anticancer Efficacy : A recent study evaluated the effects of a structurally related compound on multiple cancer cell lines. The results showed a significant reduction in cell viability (up to 85% at 10 µM concentration), suggesting strong anticancer potential.

- Antimicrobial Testing : In a comparative study, the compound was tested alongside standard antibiotics against various bacterial strains. Results indicated a notable zone of inhibition, particularly against Staphylococcus aureus.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.